molecular formula C6H10ClN3S2 B1379104 2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride CAS No. 1864072-60-5

2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride

Cat. No. B1379104
CAS RN: 1864072-60-5
M. Wt: 223.8 g/mol
InChI Key: OEGDGJLEEVOFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Azetidine derivatives can be synthesized through various methods. One common method involves the reaction of azetidine ring-closure to yield key intermediates . Another method involves the aza-Michael addition of NH-heterocycles with certain acetates .


Molecular Structure Analysis

Azetidines are four-membered saturated heterocycles containing one nitrogen atom . The exact molecular structure of “2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride” would depend on the specific arrangement and bonding of its atoms.


Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives can vary widely depending on the specific compound and reaction conditions. For example, azetidine derivatives can undergo Suzuki–Miyaura cross-coupling reactions with boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary widely depending on their specific structure. For example, the molecular weight of some azetidine derivatives can be around 200 g/mol.

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

This compound serves as a precursor in the synthesis of new heterocyclic amino acid derivatives, which are valuable in medicinal chemistry. The azetidine ring, being a pharmacophore, is used to create molecules with diverse biological activities . These derivatives can be further functionalized to enhance their properties for drug development.

Development of Azetidine-Based Peptides

Azetidine-containing peptides are of interest due to their structural uniqueness and potential biological activity. The compound could be utilized to introduce azetidine rings into peptide chains, potentially leading to the discovery of new bioactive peptides .

Suzuki-Miyaura Cross-Coupling Reactions

The compound can be involved in Suzuki-Miyaura cross-coupling reactions, a pivotal method in organic synthesis. This application is crucial for creating complex molecules, particularly in the pharmaceutical industry, where it can lead to the development of new therapeutic agents .

Electrocatalytic Intramolecular Hydroamination

In the field of green chemistry, this compound could be used in electrocatalytic intramolecular hydroamination reactions. This process is environmentally friendly and efficient for the synthesis of azetidines, which are valuable in various chemical industries .

Synthesis of Nitrogen-Containing Heterocycles

The compound is a key starting material for the synthesis of nitrogen-containing heterocycles. These structures are foundational in many drugs and are essential for the creation of molecules with specific pharmacological properties .

Aza-Michael Addition Reactions

It can act as a nucleophile in aza-Michael addition reactions. This type of reaction is widely used in the synthesis of biologically active molecules and is a fundamental step in the production of many pharmaceuticals .

Synthesis of Azetidine Carboxylic Acids

Azetidine carboxylic acids are important scaffolds for obtaining biologically active heterocyclic compounds. The compound can be used to synthesize these acids, which have applications ranging from agriculture to pharmaceuticals .

Cobalt-Catalyzed Regioselective Synthesis

Utilizing cobalt catalysis, the compound can be transformed into azetidines through a regioselective synthesis method. This approach is significant for the selective production of compounds with desired properties for research and industrial applications .

Future Directions

Azetidine derivatives continue to be an area of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research will likely continue to explore the synthesis, properties, and potential applications of new azetidine derivatives .

properties

IUPAC Name

2-(azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S2.ClH/c1-4-8-9-6(10-4)11-5-2-7-3-5;/h5,7H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGDGJLEEVOFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride
Reactant of Route 2
2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride
Reactant of Route 3
2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride
Reactant of Route 4
2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride
Reactant of Route 5
2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride
Reactant of Route 6
2-(Azetidin-3-ylsulfanyl)-5-methyl-1,3,4-thiadiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.